

An In-depth Technical Guide to 1,4-Benzenedimethanol-d4

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Compound of Interest

Compound Name: *1,4-Benzenedimethanol-d4*

Cat. No.: *B118106*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,4-Benzenedimethanol-d4**, a deuterated analog of 1,4-Benzenedimethanol. This isotopically labeled compound serves as a valuable tool in quantitative analytical chemistry, particularly as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy. This document details its molecular properties, outlines common experimental protocols for its synthesis and application, and presents visual workflows to facilitate understanding and implementation in a research setting.

Core Data Presentation

The fundamental molecular and physical properties of **1,4-Benzenedimethanol-d4** and its non-labeled counterpart are summarized below for easy comparison.

Property	1,4-Benzenedimethanol-d4	1,4-Benzenedimethanol
Synonyms	α,α' -Dihydroxy-p-xylene-d4, 1,4- Bis(hydroxymethyl)benzene-d4	p-Xylene- α,α' -diol, Terephthalyl alcohol
CAS Number	1158734-28-1 [1]	589-29-7
Molecular Formula	$C_8H_6D_4O_2$ [1]	$C_8H_{10}O_2$
Molecular Weight	142.19 g/mol [1]	~138.16 g/mol
Appearance	White Solid [1]	White crystalline powder
Storage	2-8°C Refrigerator [1]	Room temperature

Experimental Protocols

Synthesis of 1,4-Benzenedimethanol-d4

The synthesis of **1,4-Benzenedimethanol-d4** can be achieved through a multi-step process, typically starting from a deuterated precursor such as p-xylene-d4. The following is a generalized protocol based on common organic synthesis techniques.

Step 1: Bromination of p-Xylene-d4

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-xylene-d4 in a suitable solvent like carbon tetrachloride.
- Initiation: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) to the solution.
- Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct. The filtrate, containing the desired 1,4-bis(bromomethyl)benzene-d4, is then concentrated under reduced pressure.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Step 2: Hydrolysis to **1,4-Benzenedimethanol-d4**

- Reaction Setup: Dissolve the purified 1,4-bis(bromomethyl)benzene-d4 in a mixture of an organic solvent (e.g., dioxane) and water containing a weak base, such as sodium carbonate.
- Reaction: Heat the mixture with stirring for several hours to facilitate the hydrolysis of the bromomethyl groups to hydroxyl groups.
- Extraction: After cooling, the organic solvent is removed, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the product.
- Purification and Characterization: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The final product, **1,4-Benzenedimethanol-d4**, can be further purified by recrystallization. The isotopic purity and identity of the final product should be confirmed using mass spectrometry and NMR spectroscopy.[\[2\]](#)

Quantitative Analysis using **1,4-Benzenedimethanol-d4** as an Internal Standard

1,4-Benzenedimethanol-d4 is an excellent internal standard for the quantification of the unlabeled analyte or structurally similar compounds in various matrices. Its key advantage is that it co-elutes with the analyte in chromatography, thus experiencing similar matrix effects and ionization suppression or enhancement in mass spectrometry.[\[3\]](#)[\[4\]](#)

Protocol for LC-MS/MS Analysis:

- Sample Preparation:
 - To a known volume or weight of the sample (e.g., plasma, tissue homogenate, environmental water sample), add a precise amount of a standard stock solution of **1,4-Benzenedimethanol-d4**.

- Perform sample extraction, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate the analyte and the internal standard.[5]
- Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.
- LC-MS/MS Instrumentation and Analysis:
 - Chromatography: Inject the prepared sample into an HPLC or UHPLC system equipped with a suitable column to separate the analyte from other matrix components. The chromatographic conditions (mobile phase composition, gradient, flow rate, and column temperature) should be optimized for the specific analyte.
 - Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode.
 - Data Acquisition: Monitor at least one specific precursor-to-product ion transition for both the analyte and **1,4-Benzenedimethanol-d4**.
- Quantification:
 - Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard.
 - Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
 - Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol for Quantitative NMR (qNMR) Analysis:

- Sample Preparation:
 - Accurately weigh a known amount of the sample containing the analyte and a known amount of **1,4-Benzenedimethanol-d4** as the internal standard.[6]

- Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).
- NMR Data Acquisition:
 - Acquire a proton (¹H) NMR spectrum of the sample.
 - Ensure that the acquisition parameters are optimized for quantitative analysis, particularly a sufficiently long relaxation delay (D1) to allow for full relaxation of all relevant protons.
- Data Processing and Quantification:
 - Process the NMR spectrum, including Fourier transformation, phasing, and baseline correction.
 - Integrate a well-resolved signal for the analyte and a signal for the internal standard (e.g., the singlet from the benzylic protons of the unlabeled portion of the internal standard, if applicable, or another reference signal).
 - Calculate the concentration of the analyte using the following formula:

$$C_{\text{analyte}} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{IS}} / I_{\text{IS}}) * (MW_{\text{analyte}} / MW_{\text{IS}}) * (m_{\text{IS}} / m_{\text{sample}}) * \text{Purity_IS}$$

Where:

- C_{analyte} = Concentration of the analyte
- I = Integral value of the signal
- N = Number of protons giving rise to the signal
- MW = Molecular weight
- m = mass
- Purity_IS = Purity of the internal standard

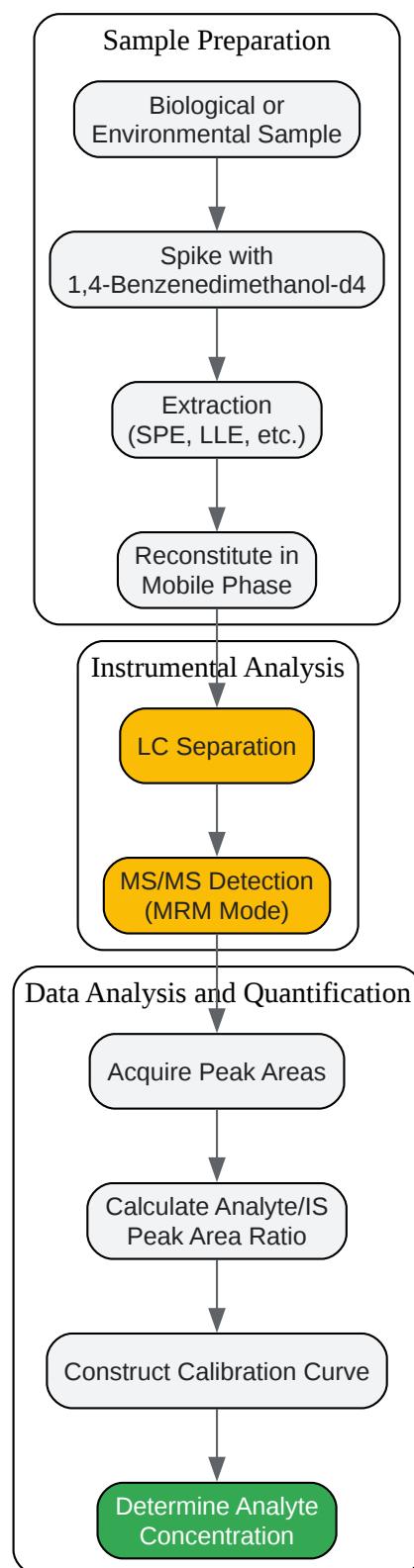
Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.



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Synthesis Workflow for **1,4-Benzenedimethanol-d4**.

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LC-MS/MS Quantitative Analysis Workflow.

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